molecular formula C9H12O2S B3415591 3,4-Dimethoxythioanisole CAS No. 2570-43-6

3,4-Dimethoxythioanisole

Cat. No.: B3415591
CAS No.: 2570-43-6
M. Wt: 184.26 g/mol
InChI Key: MZQNRIUEBXIVOR-UHFFFAOYSA-N
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Description

3,4-Dimethoxythioanisole (CAS: Not available; molecular formula: C₉H₁₂O₂S) is a sulfur-containing aromatic compound characterized by two methoxy (-OCH₃) groups at the 3- and 4-positions of a benzene ring and a methylthio (-SCH₃) group at the 2-position. It is synthesized via alkylation of 3,4-dimethoxythiophenol with methyl iodide in the presence of potassium hydroxide, yielding a colorless oil that crystallizes upon standing (mp: 31–32°C; bp: 94–95°C at 0.4 mm/Hg) . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of psychoactive phenethylamines such as 2-TIM (2-thioisomescaline) .

Properties

IUPAC Name

1,2-dimethoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-8-5-4-7(12-3)6-9(8)11-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNRIUEBXIVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948574
Record name 1,2-Dimethoxy-4-(methylsulfanyl)benzene
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Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2570-43-6, 2570-42-5
Record name 1,2-Dimethoxy-4-(methylthio)benzene
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Record name Benzene, 1,2-dimethoxy-4-(methylthio)-
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Record name 1,2-Dimethoxy-4-(methylsulfanyl)benzene
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Record name 2570-43-6
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Preparation Methods

Synthetic Routes and Reaction Conditions:

3,4-Dimethoxythioanisole can be synthesized through various methodsThe reaction typically involves the use of methyl iodide and a base such as potassium carbonate .

Industrial Production Methods:

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of catalysts to speed up the reaction process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethoxythioanisole can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry:

3,4-Dimethoxythioanisole is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study enzyme-catalyzed reactions involving sulfur-containing compounds. It helps in understanding the metabolic pathways of sulfur in living organisms .

Medicine:

The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and antioxidant activities .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxythioanisole involves its interaction with various molecular targets, including enzymes and receptors. The methoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include oxidative and reductive transformations, as well as substitution reactions that alter the compound’s structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3,4-dimethoxythioanisole can be better understood by comparing it with analogous compounds, including positional isomers, sulfur-containing analogs, and methoxy-substituted aromatics.

Table 1: Structural and Functional Comparison

Compound Structure Key Features Reactivity/Applications References
This compound Benzene with -OCH₃ (3,4) and -SCH₃ (2) Methylthio group enhances nucleophilic substitution potential. Precursor to psychoactive phenethylamines (e.g., 2-TIM); used in formylation reactions .
2,3-Dimethoxythioanisole Benzene with -OCH₃ (2,3) and -SCH₃ (4) Positional isomer; contamination with veratrole complicates synthesis. Produces mixed aldehydes (e.g., 3,4-dimethoxy-2-(methylthio)benzaldehyde) under Vilsmeier-Haack conditions .
3,4-Dimethoxytoluene Benzene with -OCH₃ (3,4) and -CH₃ (1) Lacks sulfur; methyl group reduces electronic activation. Limited utility in electrophilic substitutions; used as a solvent or flavoring agent.
3,4-Dimethoxythiophenol Benzene with -OCH₃ (3,4) and -SH (2) Thiol (-SH) group is highly reactive, prone to oxidation. Intermediate for thioether synthesis; unstable in air .
3,4-Dimethoxythiophene Thiophene ring with -OCH₃ (3,4) Aromatic sulfur heterocycle; conjugated π-system enhances stability. Used in conductive polymers and organic electronics.

Key Findings:

Positional Isomerism :

  • The position of the methylthio (-SCH₃) group distinguishes this compound (2-SCH₃) from 2,3-dimethoxythioanisole (4-SCH₃). This difference significantly impacts reactivity. For example, 2,3-dimethoxythioanisole contaminated with veratrole (3,4-dimethoxybenzene) produces mixed aldehydes during formylation, complicating purification .
  • This compound’s methylthio group at the 2-position directs electrophilic substitution to the 5-position, enabling regioselective synthesis of nitrostyrenes for phenethylamine derivatives .

Sulfur vs. Oxygen/Methyl Groups: Compared to 3,4-dimethoxytoluene, the sulfur atom in this compound increases electron density on the aromatic ring, enhancing reactivity in Friedel-Crafts alkylation and formylation . Thiophenol derivatives (e.g., 3,4-dimethoxythiophenol) are more nucleophilic due to the -SH group but are less stable than thioanisoles .

Biological Relevance: Unlike phenolic analogs (e.g., 3,4,5-trihydroxybenzoic acid in ), this compound lacks antioxidant properties but is pivotal in synthesizing psychoactive compounds like 2-TIM, which exhibit serotonin receptor affinity .

Research Challenges and Industrial Relevance

  • Synthetic Purity : Commercial 2,3-dimethoxythioanisole often contains veratrole, necessitating rigorous purification to avoid byproducts .
  • Regulatory Status : this compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), likely due to its niche applications and regulatory scrutiny in psychoactive drug synthesis .
  • Comparative Utility : Thiophene derivatives (e.g., 3,4-dimethoxythiophene) dominate materials science, whereas thioanisoles remain confined to specialized organic synthesis .

Biological Activity

3,4-Dimethoxythioanisole (DMTA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DMTA, including its synthesis, pharmacological effects, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methoxy groups attached to a thioether moiety. Its chemical structure can be represented as follows:

C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}

The synthesis of DMTA typically involves the reaction of thioanisole with methanol in the presence of a suitable catalyst. Recent studies have focused on optimizing these synthesis routes to improve yield and purity.

Antimicrobial Activity

One of the most notable biological activities of DMTA is its antimicrobial effect. Studies have demonstrated that DMTA exhibits significant antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably low, indicating potent antimicrobial properties .

Anti-inflammatory Properties

DMTA has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The compound's mechanism appears to involve the modulation of signaling pathways related to inflammation .

Insecticidal Activity

Insecticidal properties have been observed in DMTA, particularly against agricultural pests such as Helicoverpa armigera. The compound demonstrated moderate insecticidal activity, making it a candidate for developing environmentally friendly pesticides .

Case Studies and Research Findings

Several studies have explored the biological activity of DMTA:

  • Case Study 1 : A study conducted on the insecticidal activity of DMTA revealed an inhibition rate of 50% against Helicoverpa armigera, highlighting its potential use in pest control .
  • Case Study 2 : In vitro assays showed that DMTA inhibited bacterial growth effectively, with MIC values comparable to those of established antibiotics .
  • Case Study 3 : A molecular docking study suggested that DMTA interacts with specific protein targets involved in inflammation, providing insights into its mechanism of action .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organism/Condition Effect Observed Reference
AntibacterialE. coliSignificant growth inhibition
AntibacterialP. aeruginosaLow MIC values
InsecticidalHelicoverpa armigera50% inhibition rate
Anti-inflammatoryCytokine productionInhibition observed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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